molecular formula C17H20N2O5 B2418019 N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 1396806-38-4

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Cat. No. B2418019
M. Wt: 332.356
InChI Key: LGZICSZAAAUSOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. For example, the furan ring could be formed via a Paal-Knorr synthesis, and the amide group could be introduced via a reaction with an amine and a carboxylic acid or acyl chloride .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the furan ring is aromatic and relatively stable, but can undergo electrophilic substitution. The amide group could participate in reactions like amide hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like amide and hydroxyl could increase its solubility in polar solvents. Its melting and boiling points would depend on factors like molecular weight and intermolecular forces .

Scientific Research Applications

Enzyme Inhibition for Chemotherapy and Malaria Treatment

Research has explored compounds structurally related to N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, particularly focusing on their potential as enzyme inhibitors. One study evaluated furan-amidine analogues for their inhibition of the enzyme NQO2 (NRH: quinone oxidoreductase 2), which is of interest in cancer chemotherapy and malaria treatment. The study found that although the analogues showed lower activity compared to the lead furan amidine, the structure-activity relationship provided insights for further development. Additionally, an oxazole-amidine analogue demonstrated significant inhibition against Plasmodium falciparum, the parasite responsible for malaria, highlighting the therapeutic potential of these compounds (Alnabulsi et al., 2018).

Synthetic Methodologies and Rearrangements

Another facet of research on compounds related to N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves synthetic methodologies. A study developed a novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, utilizing the classical Meinwald rearrangement and a new rearrangement sequence. This method provides a useful formula for synthesizing anthranilic acid derivatives and oxalamides, highlighting the versatility and utility of these compounds in synthetic chemistry (Mamedov et al., 2016).

Catalytic Activity in Organic Synthesis

Further research has demonstrated the catalytic utility of N,N'-Bisoxalamides, compounds related to N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide. One study showed that N,N'-Bis(furan-2-ylmethyl)oxalamide, a bidentate ligand, is highly effective in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method allows for the coupling of a broad range of (hetero)aryl bromides with various amines, demonstrating the potential of these compounds in facilitating complex organic synthesis reactions (Bhunia et al., 2017).

Safety And Hazards

The safety and hazards of this compound would depend on factors like its reactivity and toxicity, which are not indicated by its name alone. Standard safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

The future research directions involving this compound would depend on its properties and potential applications. It could be studied for its reactivity, its potential uses in synthesis, or its biological activity, among other things .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-11-6-7-13(23-3)12(9-11)19-16(21)15(20)18-10-17(2,22)14-5-4-8-24-14/h4-9,22H,10H2,1-3H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZICSZAAAUSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C)(C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

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